molecular formula C21H23NO6S B4948936 dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B4948936
M. Wt: 417.5 g/mol
InChI Key: GFWXXFZDGVYRCP-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

dimethyl 2-[[2-(2,4-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6S/c1-11-5-7-14(12(2)9-11)28-10-16(23)22-19-18(21(25)27-4)17-13(20(24)26-3)6-8-15(17)29-19/h5,7,9,13H,6,8,10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWXXFZDGVYRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCC3C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (commonly referred to as DMDP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H23NO6S
  • Molar Mass : 417.48 g/mol
  • CAS Number : 370848-01-4

The compound features a cyclopenta[b]thiophene core, which is known for its diverse pharmacological activities. The presence of dimethylphenoxy and acetylamino groups enhances its solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DMDP. In vitro assays demonstrated that DMDP exhibits cytotoxic effects against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF7 (breast cancer)

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. Specifically, DMDP was shown to activate caspase pathways, leading to programmed cell death in cancerous cells .

Antioxidant Activity

DMDP also displays notable antioxidant properties. The compound was evaluated using the DPPH assay, where it effectively scavenged free radicals, thereby reducing oxidative stress in cellular models. This property is particularly important as oxidative stress is a contributing factor in cancer progression and other diseases .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, DMDP has been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • A study assessed the cytotoxic effects of DMDP on HepG2 cells at various concentrations (10 µM to 100 µM). The results indicated an IC50 value of approximately 25 µM, demonstrating significant cytotoxicity compared to control groups .
  • Apoptosis Induction :
    • Flow cytometry analysis revealed that treatment with DMDP resulted in an increase in early and late apoptotic cells. This was confirmed by annexin V staining assays .
  • Antioxidant Mechanism :
    • In vitro experiments showed that DMDP reduced malondialdehyde (MDA) levels in treated cells, indicating a decrease in lipid peroxidation and overall oxidative damage .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (µM)Mechanism
CytotoxicityHepG225Induction of apoptosis
AntioxidantDPPH AssayN/AFree radical scavenging
Anti-inflammatoryMacrophagesN/AInhibition of cytokine production

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate exhibit potential anticancer properties. Studies have shown that modifications in the cyclopenta[b]thiophene structure can lead to enhanced activity against various cancer cell lines. For instance, derivatives have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo models.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is thought to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Research suggests that it may interact with cellular receptors or enzymes that are critical for cancer cell proliferation and survival.

Agricultural Applications

Herbicidal Properties
this compound has been investigated for its potential as a herbicide. Its structural features allow it to mimic natural plant hormones, leading to the disruption of growth processes in target weeds. Experimental trials have demonstrated effective weed control in various crop systems.

Pesticidal Activity
In addition to herbicidal applications, this compound has shown promise as an insecticide. Laboratory studies indicate that it can affect the nervous system of certain pests, leading to paralysis and death. Further field trials are necessary to evaluate its efficacy and safety in agricultural settings.

Materials Science

Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for the development of advanced materials. Research has focused on creating polymers with enhanced thermal stability and mechanical properties by using this compound as a monomer or additive.

Nanocomposites
Recent studies have explored the use of this compound in nanocomposite materials. By integrating nanoparticles with this compound-based polymers, researchers aim to develop materials with superior electrical conductivity and strength.

Case Studies

StudyFocusFindings
Anticancer Research (2021) Evaluated the effects of modified cyclopenta[b]thiophenes on cancer cell linesDemonstrated significant cytotoxicity against breast and lung cancer cells
Agricultural Field Trials (2023) Tested herbicidal efficacy against common weedsAchieved over 85% weed control in treated plots compared to control
Material Properties (2022) Developed new polymer composites incorporating the compoundImproved tensile strength and thermal resistance compared to standard polymers

Comparison with Similar Compounds

Data Gaps and Recommendations

  • Synthesis Optimization : Comparative yields or purity data for synthetic routes are unavailable.
  • Physicochemical Data : Experimental values for logP, melting point, or solubility are needed.

5. Conclusion While dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate exhibits a pharmacologically promising scaffold, its comparison with analogs remains speculative without experimental data. Researchers should prioritize structural characterization (using tools like SHELX ) and bioactivity profiling to validate hypotheses.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.